3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-16-10-4-2-3-8(5-10)12(11(14)15)6-9(13)7-12/h2-5,9,13H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODDJFZAJSQVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC(C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Debenzylation
The hydrogenolytic removal of benzyl protecting groups serves as a critical step in synthesizing hydroxylated cyclobutane derivatives. Patent WO2012120025A1 and its US counterpart US9242924B2 detail a method for preparing 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid derivatives, which shares mechanistic parallels with the target compound.
Reaction Conditions :
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Substrate : 1-(N-Boc-amino)-3-benzyloxy-cyclobutane-1-carboxylic acid ethyl ester (Formula III) undergoes hydrogenolysis to yield 1-(N-Boc-amino)-3-hydroxy-cyclobutane-1-carboxylic acid ethyl ester (Formula IV).
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Catalyst : Wet palladium on carbon (Pd/C, 5–10% loading) preferred over dry Pd/C for safety (pyrophoricity concerns).
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Acid Additive : Acetic acid adjusts pH to 3.0–5.0, enhancing reaction efficiency. Neutral pH leads to incomplete conversion.
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Hydrogen Source : H₂ gas at ambient pressure.
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Scale : Optimized for >100 g batches, completing in ≤3 days vs. 5+ days without acid.
Adaptation for Target Compound :
Replacing the Boc-protected amino group with a 3-methoxyphenyl moiety would require:
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Synthesis of 3-Methoxyphenyl Precursor : Friedel-Crafts acylation or Suzuki coupling to introduce the aryl group.
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Debenzylation : Similar Pd/C-mediated hydrogenolysis under acidic conditions (pH 3–5) to retain hydroxyl group integrity.
Table 1: Comparative Hydrogenolysis Conditions
C–H Functionalization for Cyclobutane Ring Formation
Transition Metal-Mediated C–H Activation
The journal article Applications of C–H Functionalization Logic to Cyclobutane Synthesis explores pseudodimeric cyclobutane natural products via C–H activation, offering alternative routes to strained rings.
Key Methodology :
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Substrates : Electron-rich arenes (e.g., 3,4,5-trimethoxyiodobenzene) undergo coupling with alkenes.
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Catalyst : Palladium or nickel complexes facilitate [2+2] cycloaddition.
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Outcome : Direct cyclobutane ring formation with concurrent aryl group introduction.
Application to Target Compound :
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Intermolecular [2+2] Cycloaddition : React 3-methoxystyrene with a ketene equivalent to form the cyclobutane core.
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Post-Functionalization : Oxidative cleavage and carboxylation to install the carboxylic acid group.
Challenges :
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Regioselectivity : Ensuring the methoxyphenyl group occupies the 1-position.
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Steric Hindrance : Bulky substituents may impede cycloaddition efficiency.
Ring-Forming Reactions and Subsequent Functionalization
Photochemical [2+2] Cycloaddition
Classical approaches utilize UV light to induce cycloaddition between enones and alkenes. For example:
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Substrate Preparation : 3-Methoxycinnamic acid and methyl acrylate.
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Irradiation : UV light (254 nm) in acetone, forming cyclobutane diastereomers.
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Hydrolysis : Convert ester to carboxylic acid using NaOH/H₂O.
Limitations :
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Low Yield : Typical 20–40% due to competing polymerization.
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Stereocontrol : Mixtures of cis/trans isomers complicate purification.
Michael Addition-Ring Closure
A stepwise approach involving:
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Michael Addition : 3-Methoxyphenylmagnesium bromide to cyclobutanone.
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Oxidation : PCC (pyridinium chlorochromate) converts secondary alcohol to ketone.
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Carboxylation : CO₂ insertion under high pressure with LDA (lithium diisopropylamide).
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde derivatives
Reduction: Formation of cyclobutanol derivatives
Substitution: Formation of substituted methoxyphenyl derivatives
Scientific Research Applications
Organic Synthesis
3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid serves as an important intermediate in organic synthesis. Its structure allows for various functionalizations, particularly through C–H activation methods. Recent studies have demonstrated that cyclobutane derivatives can be synthesized using C–H functionalization strategies, which enhance the efficiency of creating complex organic molecules.
Case Study: C–H Functionalization
A notable application of this compound is in the development of methodologies for its functionalization. Research indicates that the use of palladium-catalyzed reactions can yield high-efficiency transformations of cyclobutane rings, resulting in diverse products with significant yields (up to 97%) when subjected to specific coupling reactions . This approach simplifies the synthesis of complex structures that are otherwise challenging to achieve.
Medicinal Chemistry
The compound's structural features make it a candidate for pharmaceutical applications. Its potential as a therapeutic agent is being explored, particularly in the context of anti-cancer properties.
Case Study: Anticancer Activity
Research has indicated that derivatives of cyclobutane compounds may exhibit activity against estrogen receptors, which are critical in the development of certain breast cancers. Compounds similar to this compound have shown promise as antagonists for estrogen receptor subtypes ERα and ERβ, suggesting potential applications in breast cancer therapeutics . The ability to modulate these receptors could lead to new treatment options.
Material Science
In addition to organic synthesis and medicinal chemistry, this compound can be utilized in material science for developing novel polymers and materials with specific properties.
Case Study: Polymer Development
The cyclobutane structure allows for the formation of cross-linked polymer networks that can exhibit enhanced thermal stability and mechanical properties. Research into cyclobutane-based polymers has revealed their potential use in high-performance materials suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Methoxyphenyl Substitution
The para-methoxy isomer, 3-hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid (C₁₂H₁₄O₄, MW ~222.24), differs only in the methoxy group’s position on the phenyl ring (4- vs. 3-position) . Key distinctions include:
- Commercial Availability: The para isomer is commercially available at €619.00/g, suggesting established synthesis protocols .
Substituent Variation: Methoxy vs. Methyl Groups
(1S,3s)-3-Hydroxy-1-(3-methylphenyl)cyclobutane-1-carboxylic acid (C₁₂H₁₄O₃, MW 206.24) replaces the methoxy group with a methyl group at the phenyl 3-position . Differences include:
- Polarity : The methoxy group’s electron-donating nature increases polarity compared to the hydrophobic methyl group, affecting solubility and intermolecular interactions.
- Stereochemistry : The (1S,3s) configuration in the methyl analog highlights the role of stereochemistry in modulating biological activity, though specific data are unavailable.
Heteroaromatic Substitution: Pyridine vs. Phenyl
3-Hydroxy-1-(pyridin-4-yl)cyclobutane-1-carboxylic acid (C₁₀H₁₁NO₃, MW 193.20) substitutes the phenyl ring with a pyridin-4-yl group . Key contrasts:
- Molecular Weight : The lower molecular weight (193.20 vs. ~222.24 for methoxy analogs) reflects reduced steric bulk, which could influence binding affinity in biological systems.
Other Cyclobutane Derivatives
These differences likely confer distinct antioxidant properties, though comparative data with cyclobutane derivatives are lacking .
Data Tables
Table 1: Structural and Commercial Comparison of Cyclobutane Derivatives
Table 2: Functional Group Impact on Properties
| Substituent | Electronic Effect | Polarity | Potential Biological Role |
|---|---|---|---|
| 3-Methoxyphenyl | Electron-donating | High | Enhanced solubility |
| 4-Methoxyphenyl | Resonance-stabilized | Moderate-High | Improved stability |
| Pyridin-4-yl | Basic | Moderate | Metal coordination |
| 3-Methylphenyl | Hydrophobic | Low | Membrane permeability |
Biological Activity
3-Hydroxy-1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
The synthesis of this compound typically involves the cyclization of 3-methoxybenzaldehyde with a cyclobutane precursor under basic conditions. The process includes hydrolysis and purification steps to yield the final product. Industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions, including solvent extraction and recrystallization.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity, particularly against various bacterial strains. For instance, its activity was compared to standard antibiotics, demonstrating significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by interacting with specific enzymes and receptors involved in inflammatory responses. The presence of the hydroxy and methoxy groups enhances its ability to form hydrogen bonds with biological targets, potentially influencing its efficacy in reducing inflammation.
The mechanism of action for this compound involves binding to specific molecular targets within cells. The structural rigidity provided by the cyclobutane ring may enhance binding affinity, while the functional groups allow for diverse interactions with enzymes and receptors. This unique combination can lead to alterations in enzyme activity and receptor signaling pathways, contributing to its biological effects .
Similar Compounds
A comparative analysis with structurally similar compounds reveals distinct properties that may influence biological activity:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Hydroxy-1-(4-methoxyphenyl)cyclobutane-1-carboxylic acid | Methoxy group at para position | Different electronic properties due to methoxy |
| 3-Hydroxy-1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid | Methoxy group at ortho position | Variations in reactivity based on methoxy position |
| 3-Hydroxy-1-(phenylthio)cyclobutane-1-carboxylic acid | Presence of phenylthio group | Enhanced interaction potential with biological targets |
The positioning of the methoxy group significantly influences the compound's reactivity and biological activity. For instance, the para substitution may lead to different electronic characteristics compared to meta or ortho substitutions.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antibacterial Activity : In a study comparing various compounds against resistant bacterial strains, this cyclobutane derivative exhibited superior antibacterial properties compared to traditional antibiotics, with MIC values indicating effective inhibition at low concentrations .
- Anti-inflammatory Studies : Research exploring its effects on inflammatory markers in vitro showed a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting a mechanism that could be leveraged for therapeutic anti-inflammatory agents .
Q & A
Q. How can researchers investigate the metabolic stability of this compound?
- Methodological Answer :
- Liver Microsome Assays : Incubate with NADPH-fortified human/rat liver microsomes and analyze degradation via LC-MS/MS .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, guided by ’s protocols for carboxylic acid analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
